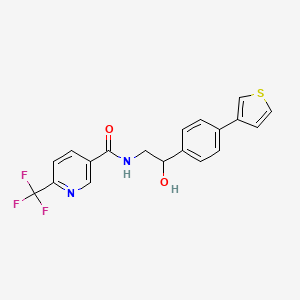

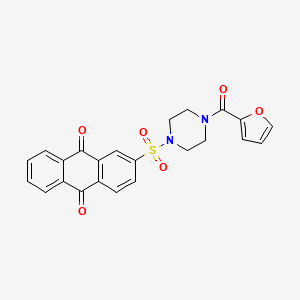

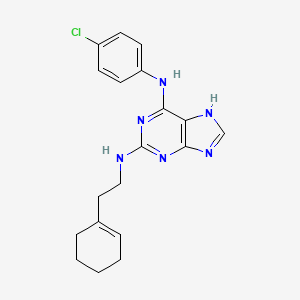

![molecular formula C20H24F3N3O3 B2507741 Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate CAS No. 1989628-46-7](/img/structure/B2507741.png)

Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological evaluations. These compounds typically contain a piperidine moiety substituted with various functional groups and have been studied for their potential as antilipidemic agents, antibacterial, anthelmintic activities, and as intermediates for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available materials or other simple precursors. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain the desired piperidine derivatives.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed by spectroscopic methods such as NMR, LCMS, IR, and CHN elemental analysis, and in some cases, by single-crystal X-ray diffraction (XRD) . For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with detailed unit cell parameters, indicating typical bond lengths and angles for this class of compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include condensation reactions, amination, resolution of diastereomers, deamination, and various other organic transformations . These reactions are carefully designed to introduce specific functional groups and to construct the piperidine scaffold with the desired stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline nature, as evidenced by XRD studies. The crystal structures often reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice . Computational methods such as density functional theory (DFT) are also employed to optimize molecular structures and to perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses .

科学的研究の応用

Receptor-Mediated Neurotransmission Modulation

Studies have explored the interaction of similar compounds with various neurotransmitter receptors, including 5-HT(1B/1D), highlighting their role in modulating neurotransmission and related physiological responses such as locomotor activity, hypotension, and drug-induced behaviors (McCreary et al., 1999), (Terrón & Martínez-García, 2007), (Terrón et al., 2007).

Opioid Receptor Binding and Analgesic Activity

Research has also focused on the structural activity of morphine fragments, where similar piperidine derivatives were analyzed for their binding affinities to different opioid receptor subtypes and their analgesic activities. These studies provide insights into the molecular interactions and efficacy of such compounds in pain management (Loew et al., 1988).

Neuropsychopharmacological Implications

Compounds structurally akin to Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate have shown potential in neuropsychopharmacology. For instance, studies on metabotropic glutamate receptor 5-selective positive allosteric modulators reveal promising antipsychotic-like and procognitive activities, suggesting a novel approach for treating neuropsychiatric disorders (Liu et al., 2008).

特性

IUPAC Name |

tert-butyl 4-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O3/c1-19(2,3)28-18(27)26-10-8-13(9-11-26)12-16-24-17(25-29-16)14-4-6-15(7-5-14)20(21,22)23/h4-7,13H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBPEEGDRUYOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

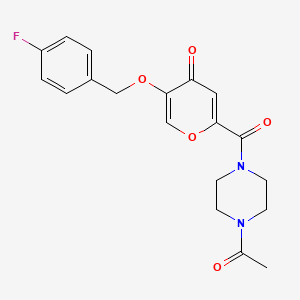

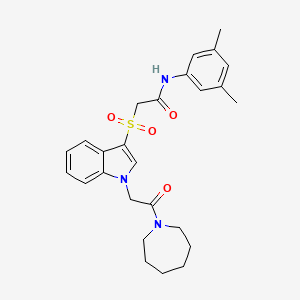

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

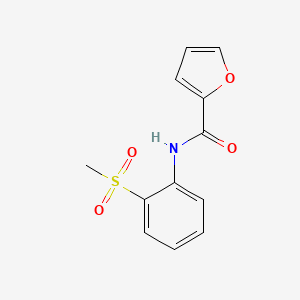

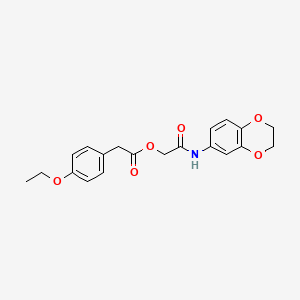

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)

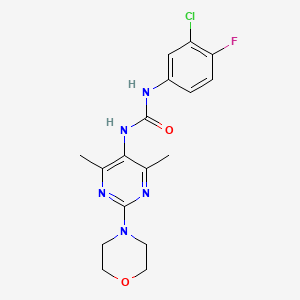

![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

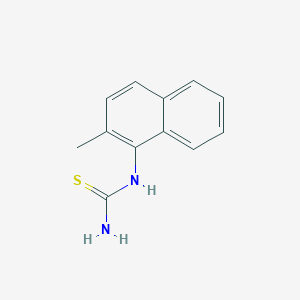

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)